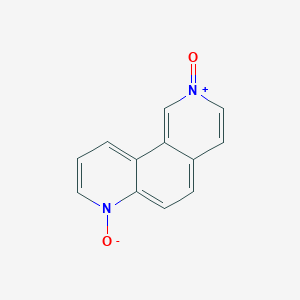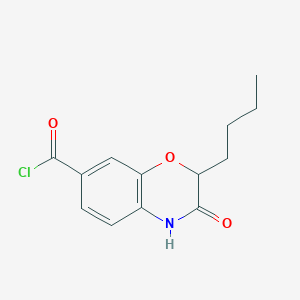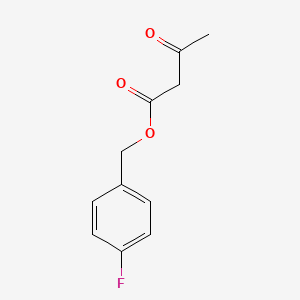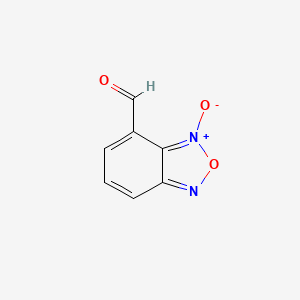
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with hydroxy, iodo, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid. The process may also involve the protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may contribute to its antioxidant activity by scavenging free radicals. The iodo group may enhance its reactivity, allowing it to interact with various biological molecules and pathways, potentially inhibiting the release of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-3-methoxycinnamate: Similar structure but lacks the iodo group.
3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-: Similar structure but lacks the hydroxy and iodo groups.
Uniqueness
Methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
61223-31-2 |
|---|---|
Formule moléculaire |
C11H11IO4 |
Poids moléculaire |
334.11 g/mol |
Nom IUPAC |
methyl 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO4/c1-15-9-6-7(3-4-10(13)16-2)5-8(12)11(9)14/h3-6,14H,1-2H3 |
Clé InChI |
GVXUPRDTTYYJDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C=CC(=O)OC)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

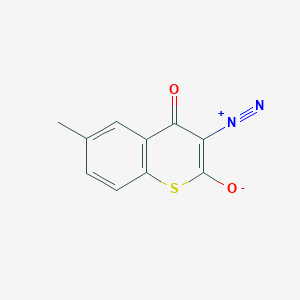
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

